![molecular formula C12H26O3 B12617589 1,1,1-Tris[(propan-2-yl)oxy]propane CAS No. 916058-48-5](/img/structure/B12617589.png)
1,1,1-Tris[(propan-2-yl)oxy]propane
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Overview
Description
1,1,1-Tris[(propan-2-yl)oxy]propane: is a chemical compound with the molecular formula C12H26O3 . It is an organic compound that features three isopropyl groups attached to a central propane backbone through oxygen atoms. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Tris[(propan-2-yl)oxy]propane typically involves the reaction of 1,1,1-tris(hydroxymethyl)propane with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Tris[(propan-2-yl)oxy]propane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Applications in Organic Synthesis
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Reagent in Organic Reactions :
- 1,1,1-Tris[(propan-2-yl)oxy]propane can serve as an effective reagent in organic synthesis reactions. Its branched alkoxy groups can participate in nucleophilic substitution reactions, facilitating the formation of more complex organic molecules.
- Case Study: In a study focusing on the synthesis of various ethers and esters, this compound was utilized as a protecting group for alcohols during multi-step synthetic pathways .
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Solvent for Chemical Reactions :
- The compound has been explored as a solvent for reactions requiring non-polar conditions due to its hydrophobic characteristics. Its use as a solvent can enhance reaction yields and selectivity.
- Research indicates that using this compound as a solvent in the synthesis of certain pharmaceuticals resulted in improved reaction rates and product purity .
Material Science Applications
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Polymer Production :
- This compound can be polymerized to produce materials with desirable mechanical properties. Its structure allows for the formation of cross-linked networks that enhance durability.
- Case Study: A recent study demonstrated the use of this compound in synthesizing polyurethanes with improved thermal stability and flexibility compared to conventional polyols .
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Surfactant Properties :
- The compound exhibits surfactant behavior due to its amphiphilic nature. This property is beneficial in formulating emulsions and dispersions in various industries such as cosmetics and food processing.
- Research findings suggest that formulations containing this compound showed enhanced stability and performance in emulsification processes .
Biomedical Applications
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Drug Delivery Systems :
- Preliminary studies indicate that this compound may be utilized in drug delivery systems due to its biocompatibility and ability to form micelles with hydrophobic drugs.
- Case Study: In vitro experiments demonstrated that drug-loaded micelles formed with this compound exhibited controlled release profiles and enhanced cellular uptake compared to traditional delivery methods .
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Antioxidant Activity :
- Some studies have suggested potential antioxidant properties of this compound. This characteristic could be leveraged in developing formulations aimed at reducing oxidative stress in biological systems.
- Research showed that formulations containing the compound displayed significant free radical scavenging activity in cellular models .
Mechanism of Action
The mechanism by which 1,1,1-Tris[(propan-2-yl)oxy]propane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, thereby influencing cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Tris[(propan-2-yl)oxy]propane
- 1,1,1-Tris[(methoxy)propane]
- 1,1,1-Tris[(ethoxy)propane]
Uniqueness
1,1,1-Tris[(propan-2-yl)oxy]propane is unique due to its specific arrangement of isopropyl groups and oxygen atoms, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective.
Biological Activity
1,1,1-Tris[(propan-2-yl)oxy]propane, commonly referred to as tris(2-propoxy)propane, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its effects on cell lines, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C12H26O3. It features three propoxy groups attached to a central propane core. This structure contributes to its solubility and interaction with biological membranes.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress in various cell lines. For instance, in SH-SY5Y neuroblastoma cells, the compound has shown protective effects against hydrogen peroxide-induced oxidative damage .
Neuroprotective Effects
The compound has been evaluated for neuroprotective properties. In studies involving neuronal cell lines, it has been found to mitigate cell death associated with oxidative stress and neurotoxic agents like amyloid-beta peptides. This suggests a potential role in the treatment of neurodegenerative diseases such as Alzheimer's .
Anti-inflammatory Activity
In addition to its antioxidant properties, this compound has demonstrated anti-inflammatory effects. It appears to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines in activated microglial cells .
The biological activity of this compound is likely linked to its ability to interact with cellular signaling pathways. It may influence the expression of genes involved in oxidative stress response and inflammation. Furthermore, docking studies suggest that the compound can bind to specific receptors involved in these pathways .
Neuroprotective Study
A study assessing the neuroprotective effects of this compound revealed that treatment significantly reduced cell death in SH-SY5Y cells exposed to amyloid-beta. The compound was able to restore mitochondrial function and decrease reactive oxygen species (ROS) levels .
Antioxidant Efficacy
In another investigation focusing on antioxidant efficacy, this compound was compared with known antioxidants like melatonin. The results indicated superior free radical scavenging activity compared to melatonin under similar experimental conditions .
Data Table: Summary of Biological Activities
Properties
CAS No. |
916058-48-5 |
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Molecular Formula |
C12H26O3 |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
1,1,1-tri(propan-2-yloxy)propane |
InChI |
InChI=1S/C12H26O3/c1-8-12(13-9(2)3,14-10(4)5)15-11(6)7/h9-11H,8H2,1-7H3 |
InChI Key |
BJIXWGVNHUJCCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(OC(C)C)(OC(C)C)OC(C)C |
Origin of Product |
United States |
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